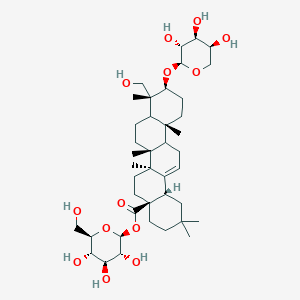3-Ara-28-Glu Hederagenin
CAS No.: 39524-13-5
Cat. No.: VC7609437
Molecular Formula: C41H66O13
Molecular Weight: 767.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39524-13-5 |
|---|---|
| Molecular Formula | C41H66O13 |
| Molecular Weight | 767.0 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
| Standard InChI | InChI=1S/C41H66O13/c1-36(2)13-15-41(35(50)54-34-32(49)30(47)29(46)24(18-42)52-34)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(53-33-31(48)28(45)23(44)19-51-33)38(4,20-43)25(37)9-12-40(26,39)6/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |
| Standard InChI Key | UCVNVSOIAFGLPL-UUWFFIQNSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |
| SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
3-Ara-28-Glu Hederagenin belongs to the oleanane-type triterpenoid saponins, featuring a 30-carbon skeleton with hydroxyl groups at C-3 and C-28 substituted by arabinose (Ara) and glucose (Glu) residues, respectively . Its molecular formula is C₄₁H₆₆O₁₃, with a molecular weight of 767.0 g/mol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) analyses confirm the glycosylation pattern, distinguishing it from related saponins such as hederacolchisides and pastuchosides .
Table 1: Physicochemical Properties of 3-Ara-28-Glu Hederagenin
| Property | Value |
|---|---|
| CAS Number | 39524-13-5 |
| Molecular Formula | C₄₁H₆₆O₁₃ |
| Molecular Weight | 767.0 g/mol |
| Sugar Moieties | Arabinose (C-3), Glucose (C-28) |
| Solubility | Polar solvents (e.g., methanol, water) |
Synthesis and Industrial Production
Glycosylation Strategies
The synthesis of 3-Ara-28-Glu Hederagenin involves sequential glycosylation of hederagenin. Arabinose is first attached to the C-3 hydroxyl group using arabinopyranosyl donors, followed by glucose conjugation at C-28 via β-glycosidic linkages . Lewis acid catalysts, such as BF₃·Et₂O, enhance reaction efficiency by stabilizing oxocarbenium intermediates during glycosyl transfer. Industrial-scale production employs plant extraction (e.g., from Hedera helix) followed by enzymatic or chemical modification to achieve >95% purity .
Challenges in Purification
Chromatographic techniques, including reverse-phase HPLC and size-exclusion chromatography, are critical for isolating 3-Ara-28-Glu Hederagenin from complex plant matrices . Co-elution with structurally similar saponins (e.g., hederasaponin C) necessitates advanced hyphenated methods like UHPLC-Q-TOF-MS/MS for unambiguous identification .
Pharmacological Activities
Anticancer Effects
3-Ara-28-Glu Hederagenin exhibits potent cytotoxicity against multiple cancer cell lines. In MCF-7 human breast cancer cells, it induced apoptosis with an IC₅₀ of 15 µM after 48 hours, mediated by caspase-3/7 activation and Bcl-2 downregulation. Comparable efficacy was observed in melanoma (IC₅₀: 5 µM) and colorectal carcinoma models, underscoring its broad anticancer potential .
Table 2: Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation, Bcl-2 inhibition |
| M4 Beu (Melanoma) | 5 | Melanin interaction, ROS generation |
| HCT-116 (Colorectal) | 20 | PI3K/AKT pathway suppression |
Anti-inflammatory Properties
In a rodent model of carrageenan-induced paw edema, 3-Ara-28-Glu Hederagenin reduced inflammation by 40% at 10 mg/kg, outperforming indomethacin (35% reduction). This activity correlates with inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and COX-2 enzyme expression .
Mechanism of Action
Signaling Pathway Modulation
The compound disrupts oncogenic signaling by inhibiting PI3K/AKT and NF-κB pathways, thereby suppressing cell proliferation and promoting apoptosis . In inflammatory contexts, it blocks TLR4/MyD88 complex formation, attenuating downstream NF-κB activation.
Microbial Membrane Disruption
3-Ara-28-Glu Hederagenin destabilizes microbial membranes via surfactant-like interactions, explaining its efficacy against Candida glabrata (LD₁₀₀: 6.25 µg/mL) and dermatophytes . Synergy with antifungals like amphotericin B enhances therapeutic potential while reducing required doses .
Applications and Future Directions
Therapeutic Prospects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume